

Multi-Leu peptide structure and sequence Ac- LLLLRVKR-NH2

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Compound of Interest

Compound Name: *Multi-Leu peptide*

Cat. No.: *B12369711*

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Ac-LLLLRVKR-NH2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the peptide Ac-LLLLRVKR-NH2, a synthetic octapeptide with a unique sequence comprising a poly-leucine hydrophobic domain and a positively charged region. Due to the novelty of this peptide, this document synthesizes predictive data based on its primary structure and established knowledge of similar peptide motifs. It is intended to serve as a foundational resource for researchers initiating studies on its structure, function, and potential therapeutic applications.

Predicted Structure and Physicochemical Properties

The primary sequence of Ac-LLLLRVKR-NH2 suggests a distinct amphipathic character, a key determinant of its structure and potential biological activity. The N-terminal half is dominated by four consecutive leucine (L) residues, creating a highly hydrophobic face. The C-terminal region contains a cluster of positively charged residues: valine (V), lysine (K), and two arginines (R). The terminal modifications, an acetyl group (Ac) at the N-terminus and an amide group (NH2) at the C-terminus, neutralize the terminal charges, focusing the peptide's charge distribution on the side chains of the lysine and arginine residues.

This amphipathic nature strongly suggests the peptide will adopt a helical conformation, particularly in membrane-mimicking environments. This predicted structure would segregate the hydrophobic leucine residues to one side of the helix and the positively charged lysine and arginine residues to the other. Such a structure is common in antimicrobial peptides and cell-penetrating peptides.

Table 1: Predicted Physicochemical Properties of Ac-LLLLRVKR-NH2

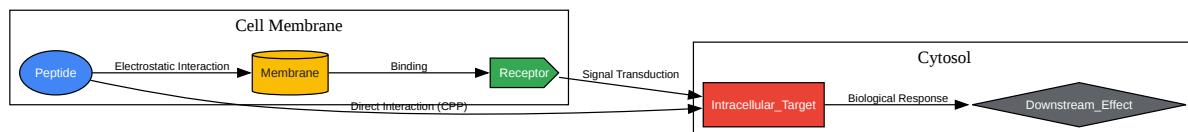
Property	Predicted Value	Method/Rationale
Molecular Formula	C51H99N15O9	Calculated from amino acid composition
Molecular Weight	1078.46 g/mol	Calculated from amino acid composition
Theoretical pI	12.0	Calculated using computational tools
Net Charge at pH 7.4	+3	Based on the pKa of Lys and Arg side chains
Grand Average of Hydropathicity (GRAVY)	0.438	Calculated using Kyte-Doolittle scale
Predicted Secondary Structure	α-helical	Based on the high propensity of Leucine for helix formation and amphipathic character

Potential Biological Function and Signaling Pathways

The predicted amphipathic α-helical structure of Ac-LLLLRVKR-NH2 is a hallmark of membrane-active peptides. The positively charged face is likely to mediate initial electrostatic interactions with negatively charged components of cell membranes, such as the phosphatidylglycerol and cardiolipin found in bacterial membranes or the heparan sulfate proteoglycans on the surface of mammalian cells.

Following this initial binding, the hydrophobic poly-leucine face could insert into the lipid bilayer, potentially leading to membrane disruption. This mechanism is characteristic of many antimicrobial peptides and could be a primary mode of action for Ac-LLLLRVKR-NH2.

Alternatively, if the peptide can translocate across the membrane without causing lysis, it could act as a cell-penetrating peptide, delivering cargo or interacting with intracellular targets. The specific downstream signaling pathways would depend on the cellular context and any specific intracellular binding partners.



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Caption: Predicted signaling pathway for Ac-LLLLRVKR-NH2.

Experimental Protocols

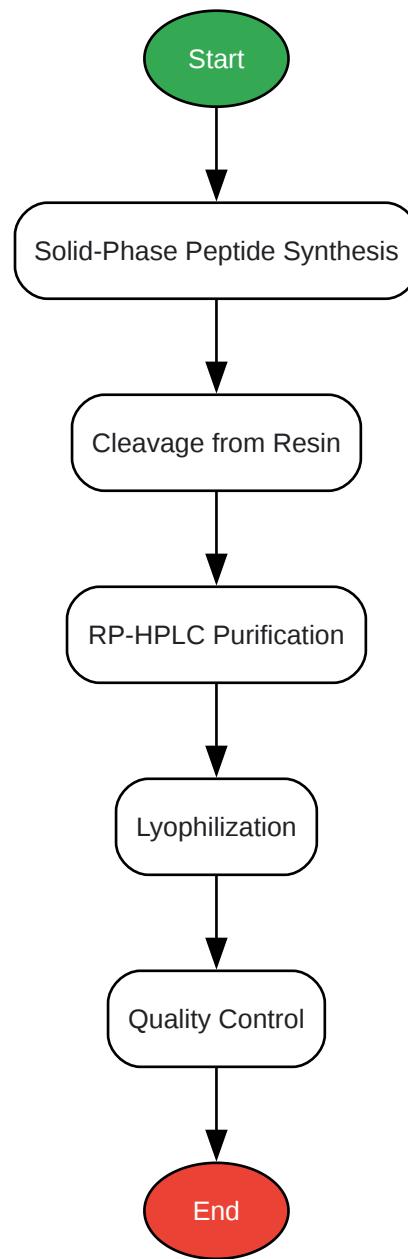
Peptide Synthesis and Purification

Objective: To synthesize and purify Ac-LLLLRVKR-NH2 to >95% purity.

Methodology:

- Solid-Phase Peptide Synthesis (SPPS):
 - Resin: Rink Amide resin (to generate the C-terminal amide).
 - Chemistry: Fmoc/tBu (Fluorenylmethyloxycarbonyl/tert-butyl) chemistry.
 - Coupling: HBTU/DIPEA (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate / N,N-Diisopropylethylamine) activation.

- N-terminal Acetylation: Acetic anhydride and DIPEA treatment after removal of the final Fmoc group.
- Cleavage and Deprotection: Cleavage from the resin and removal of side-chain protecting groups using a cocktail of Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
- Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
 - Column: C18 stationary phase.
 - Mobile Phase A: 0.1% TFA in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
 - Gradient: A linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).
 - Detection: UV absorbance at 220 nm.
 - Fraction Collection: Collect fractions corresponding to the major peak.



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Caption: Workflow for the synthesis and purification of Ac-LLLLRVKR-NH₂.

Structural Characterization

Objective: To confirm the identity and determine the secondary structure of the purified peptide.

Methodologies:

- Mass Spectrometry:

- Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- Purpose: To confirm the molecular weight of the synthesized peptide. The expected monoisotopic mass should be observed.
- Circular Dichroism (CD) Spectroscopy:
 - Purpose: To determine the secondary structure of the peptide in different environments.
 - Solvents:
 - Aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.4) to assess the structure in a non-membranous environment.
 - Membrane-mimicking solvents (e.g., trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles) to induce helical structure.
 - Expected Spectra: A random coil conformation in aqueous buffer (negative band around 198 nm) and a characteristic α -helical spectrum in membrane-mimicking environments (positive band around 192 nm and two negative bands at approximately 208 and 222 nm).

Table 2: Expected Mass Spectrometry Data for Ac-LLLLRVKR-NH2

Ion	Calculated m/z
$[M+H]^+$	1079.47
$[M+2H]^{2+}$	540.24
$[M+3H]^{3+}$	360.49

Concluding Remarks

The peptide Ac-LLLLRVKR-NH2 represents a promising candidate for research in the fields of antimicrobial development, cell-penetrating peptides, and biomaterials. Its distinct amphipathic design, with a poly-leucine hydrophobic core and a cationic C-terminus, suggests a strong propensity for membrane interaction. The experimental protocols and predictive data outlined in

this guide provide a solid framework for initiating a comprehensive investigation into the structure-function relationships of this novel peptide. Further studies, including antimicrobial assays, cytotoxicity testing, and detailed structural analysis by NMR, will be crucial in elucidating its full potential.

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